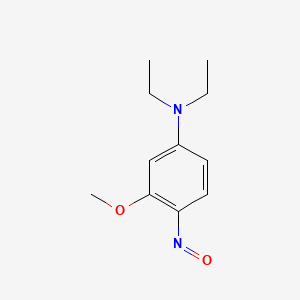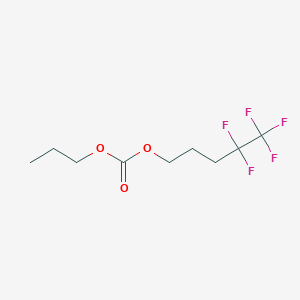
2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- is a fluorinated organic compound characterized by its unique structure and properties. This compound is part of the larger family of fluorinated alkenes, which are known for their stability and reactivity. The presence of fluorine atoms significantly alters the chemical behavior of the molecule, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-butene with hexafluoropropylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as antimony pentachloride (SbCl5) or aluminum chloride (AlCl3) to facilitate the addition of fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity. The use of fluorinated solvents can also enhance the efficiency of the fluorination process.
Análisis De Reacciones Químicas
Types of Reactions
2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the double bond into a single bond.
Substitution: Nucleophilic substitution reactions are possible, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of hexafluoro-2-butanone or hexafluoro-2-butanoic acid.
Reduction: Formation of 1,1,1,4,4,4-hexafluoro-2,3-dimethoxybutane.
Substitution: Formation of 2-butene derivatives with different substituents replacing the methoxy groups.
Aplicaciones Científicas De Investigación
2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism by which 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and electrostatic interactions, which can influence its reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dichloro-, (E)-
- 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dibromo-, (E)-
- 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethyl-, (E)-
Uniqueness
Compared to its analogs, 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- is unique due to the presence of methoxy groups, which significantly influence its chemical reactivity and physical properties. The methoxy groups can participate in various chemical reactions, providing a versatile platform for further functionalization. Additionally, the compound’s high fluorine content imparts exceptional stability and resistance to degradation, making it valuable in applications requiring robust performance.
Propiedades
Fórmula molecular |
C6H6F6O2 |
|---|---|
Peso molecular |
224.10 g/mol |
Nombre IUPAC |
(E)-1,1,1,4,4,4-hexafluoro-2,3-dimethoxybut-2-ene |
InChI |
InChI=1S/C6H6F6O2/c1-13-3(5(7,8)9)4(14-2)6(10,11)12/h1-2H3/b4-3+ |
Clave InChI |
RPFSISQUSPIRRJ-ONEGZZNKSA-N |
SMILES isomérico |
CO/C(=C(\C(F)(F)F)/OC)/C(F)(F)F |
SMILES canónico |
COC(=C(C(F)(F)F)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)


![Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester](/img/structure/B12089650.png)
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]-](/img/structure/B12089657.png)
![4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B12089658.png)
![20-(3-chloropropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B12089668.png)



![(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine](/img/structure/B12089682.png)

![[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12089693.png)
